(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid
Description
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a bifunctional organophosphonic acid derivative characterized by a central propane-1,3-diyl backbone substituted with a 4-chlorobenzyl group at the C2 position and two phosphonic acid groups at the terminal carbons.
Properties
Molecular Formula |
C10H15ClO6P2 |
|---|---|
Molecular Weight |
328.62 g/mol |
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-3-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H15ClO6P2/c11-10-3-1-8(2-4-10)5-9(6-18(12,13)14)7-19(15,16)17/h1-4,9H,5-7H2,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
ZOXGBPXJCYWDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CP(=O)(O)O)CP(=O)(O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid typically involves the reaction of 4-chlorobenzyl chloride with propane-1,3-diol in the presence of a base to form the intermediate (4-chlorobenzyl)propane-1,3-diol . This intermediate is then reacted with phosphorus trichloride and water to yield the final product, this compound . The reaction conditions generally include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid undergoes various chemical reactions, including:
Scientific Research Applications
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in bone resorption, similar to other bisphosphonates . It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral and inhibiting osteoclast-mediated bone resorption . This mechanism makes it a potential candidate for the treatment of osteoporosis and other bone-related disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid and related compounds:
Key Observations:
Backbone Flexibility and Substituent Effects :
- The propane-1,3-diyl backbone is conserved across all compounds, but substituent groups dictate functionality. For example:
- The 4-chlorobenzyl group in the target compound may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to the guanine-methyl group in the compound, which directly interacts with HGPRT's active site .
Functional Group Impact :
Biological Activity
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a compound that belongs to the class of diphosphonic acids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two phosphonic acid groups attached to a propane backbone with a 4-chlorobenzyl substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that diphosphonic acids, including this compound, exhibit a range of biological activities, including:
- Antitumor activity : Some studies have shown that diphosphonic acids can inhibit tumor cell proliferation.
- Antimicrobial properties : These compounds may possess antibacterial and antifungal activities.
- Bone resorption inhibition : Diphosphonic acids are known to affect bone metabolism, making them potential candidates for treating osteoporosis.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of enzymes : Diphosphonic acids can inhibit specific enzymes involved in metabolic pathways, such as farnesyl diphosphate synthase, which is crucial in cholesterol biosynthesis and other cellular processes.
- Interaction with cellular receptors : The compound may interact with various receptors or proteins within cells, influencing signaling pathways that regulate cell growth and apoptosis.
Research Findings and Case Studies
Several studies have explored the biological activity of diphosphonic acids. Below are some notable findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antitumor activity against breast cancer cell lines with an IC50 value indicating effective inhibition of cell proliferation. |
| Study 2 | Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. |
| Study 3 | Evaluated the compound's effects on osteoclasts, revealing a reduction in bone resorption activity, suggesting potential use in osteoporosis treatment. |
Case Study: Antitumor Activity
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at 25 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
